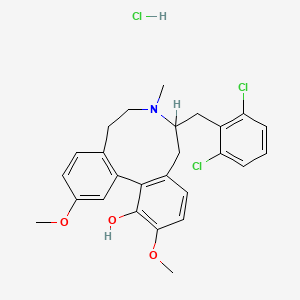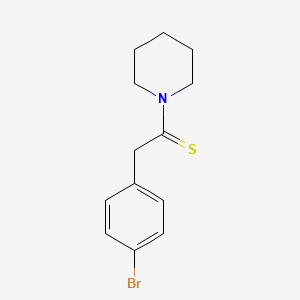![molecular formula C5H8Cl4Sn2 B14430001 (Propane-2,2-diyl)bis[(dichloromethyl)stannane] CAS No. 83135-46-0](/img/structure/B14430001.png)
(Propane-2,2-diyl)bis[(dichloromethyl)stannane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Propane-2,2-diyl)bis[(dichloromethyl)stannane] is a chemical compound that features a propane backbone with two dichloromethyl groups attached to tin atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-2,2-diyl)bis[(dichloromethyl)stannane] typically involves the reaction of propane-2,2-diyl dichloride with stannane derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of (Propane-2,2-diyl)bis[(dichloromethyl)stannane] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Advanced purification techniques such as distillation and recrystallization are employed to remove impurities and obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(Propane-2,2-diyl)bis[(dichloromethyl)stannane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the dichloromethyl groups to methyl groups.
Substitution: The dichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin(IV) compounds, while reduction can produce propane-2,2-diyl bis(methyl)stannane.
Aplicaciones Científicas De Investigación
(Propane-2,2-diyl)bis[(dichloromethyl)stannane] has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of organotin compounds, which are valuable in catalysis and material science.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mecanismo De Acción
The mechanism of action of (Propane-2,2-diyl)bis[(dichloromethyl)stannane] involves its interaction with molecular targets through its tin atoms. The compound can form coordination complexes with various ligands, influencing biological pathways and chemical reactions. Its dichloromethyl groups can undergo hydrolysis, releasing hydrochloric acid and forming reactive intermediates that participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Vinyl chloride: Used in the production of polyvinyl chloride (PVC).
Positronium hydride: An exotic molecule consisting of a hydrogen atom bound to an exotic atom of positronium.
Adapalene related compounds: Used in pharmaceuticals for their therapeutic properties.
Uniqueness
(Propane-2,2-diyl)bis[(dichloromethyl)stannane] is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes. This versatility makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
83135-46-0 |
|---|---|
Fórmula molecular |
C5H8Cl4Sn2 |
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
dichloromethyl-[2-(dichloromethyl-λ2-stannanyl)propan-2-yl]tin |
InChI |
InChI=1S/C3H6.2CHCl2.2Sn/c1-3-2;2*2-1-3;;/h1-2H3;2*1H;; |
Clave InChI |
LABJAMDDROYFRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)([Sn]C(Cl)Cl)[Sn]C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


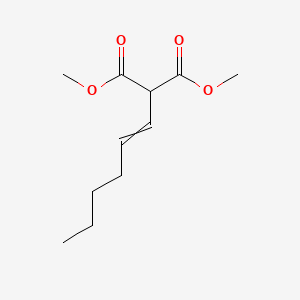
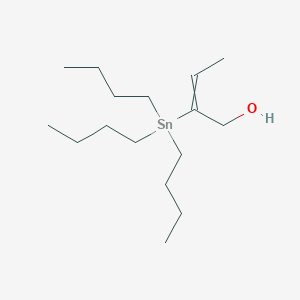
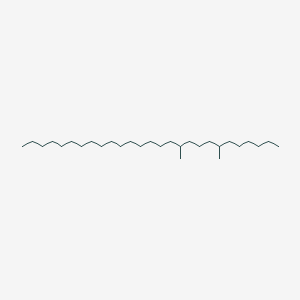
![(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14429933.png)
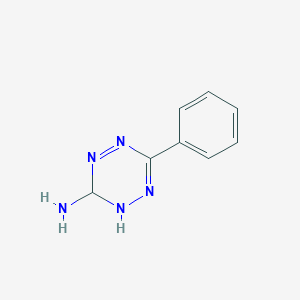
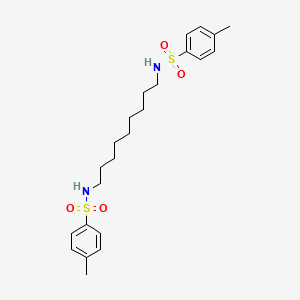
![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)

![1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-](/img/structure/B14429981.png)
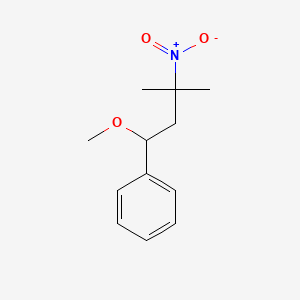
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)

